molecular formula C22H25N3O5S B2744808 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acrylamide CAS No. 897621-37-3

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acrylamide

Cat. No. B2744808
CAS RN: 897621-37-3
M. Wt: 443.52
InChI Key: WPYZHWGBLZPBER-VQHVLOKHSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acrylamide is a useful research compound. Its molecular formula is C22H25N3O5S and its molecular weight is 443.52. The purity is usually 95%.
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Scientific Research Applications

Controlled Radical Polymerization

Homopolymers of a monosubstituted acrylamide with an amino acid moiety in the side chain, including structures similar to the compound of interest, have been synthesized using reversible addition−fragmentation chain transfer (RAFT) polymerization. This method allows for the controlled synthesis of polymers with narrow polydispersity, controlled molecular weight, and enhanced isotacticity (Mori, Sutoh, & Endo, 2005).

Synthesis and Biological Evaluation of Derivatives

A series of derivatives have been synthesized and evaluated for their antioxidant, antibacterial, and anti-inflammatory activities. Molecular docking studies were conducted to assess their potential biological efficacy, indicating some compounds exhibit good antioxidant and antibacterial activities, with certain derivatives showing comparable anti-inflammatory activity to standard drugs (Sambrajyam, Rani, & Rajitha, 2022).

Cycloaddition Reactions

Research on the cycloaddition reactions of acetylenedicarboxylic esters to quinazoline oxides resulted in the synthesis of compounds containing acrylamide structures. These studies are fundamental in understanding the reactivity of similar compounds and their potential for creating new chemical entities (Stauss, Härter, Neuenschwander, & Schindler, 1972).

Antimicrobial and Drug-Releasing Studies

Research into polymeric drugs based on sulfanilamide derivatives, including acrylamide structures, has demonstrated their antimicrobial activity and potential for controlled drug release. These studies provide insights into the use of acrylamide derivatives in developing new therapeutic materials (Reddy, Amalraj, Reddy, & Arun, 2007).

RAFT Synthesis of Copolymers

RAFT polymerization has been applied to synthesize copolymers containing poly(ethylene glycol) and dioxolane functional groups, including acrylamide derivatives. This research highlights the versatility of RAFT polymerization in creating well-defined copolymers for potential bioconjugation applications (Rossi, Zou, Scott, & Kizhakkedathu, 2008).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c26-22(9-7-18-6-8-20-21(16-18)30-17-29-20)23-10-15-31(27,28)25-13-11-24(12-14-25)19-4-2-1-3-5-19/h1-9,16H,10-15,17H2,(H,23,26)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYZHWGBLZPBER-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acrylamide

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